N-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3,4-dimethylbenzenesulfonamide
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Overview
Description
N-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3,4-dimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C21H20N6O2S and its molecular weight is 420.49. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Derivatives
A significant aspect of the research on this compound involves its synthesis and the creation of various derivatives to explore their biological activities. Studies have shown the synthesis of new pyrazoline and pyrazole derivatives bearing benzenesulfonamide moieties, with these compounds synthesized from α,β-unsaturated ketones. These derivatives have been characterized by their physical and spectral data, highlighting their potential for further biological evaluation (Hassan, 2013).
Antimicrobial Activity
Research into the antimicrobial properties of derivatives of this compound has shown promising results. For instance, certain synthesized compounds demonstrated significant antimicrobial activity against common pathogens such as E. coli and S. aureus, suggesting their potential as antimicrobial agents. This area of research is crucial for the development of new antibiotics and antimicrobial substances to combat resistant strains of bacteria and fungi (Hassan, 2013).
Potential in Drug Discovery
The exploration of the compound's derivatives in drug discovery, particularly their synthesis and biological evaluation, is a significant area of research. Studies have focused on the creation of novel derivatives and their evaluation for various biological activities, including antimicrobial and potentially antitumor activities. This research is foundational in the search for new therapeutic agents, highlighting the compound's relevance in the ongoing quest for novel drugs (Hassan, 2013).
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various cellular targets, influencing a range of biological activities .
Mode of Action
It is likely that the compound interacts with its targets through a combination of covalent and non-covalent interactions, leading to changes in the target’s function .
Biochemical Pathways
Similar compounds have been shown to influence a variety of pathways, leading to a range of downstream effects .
Pharmacokinetics
Similar compounds are generally well absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys .
Result of Action
Similar compounds have been shown to have a range of effects, including anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets .
properties
IUPAC Name |
3,4-dimethyl-N-[4-[(6-pyrazol-1-ylpyridazin-3-yl)amino]phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6O2S/c1-15-4-9-19(14-16(15)2)30(28,29)26-18-7-5-17(6-8-18)23-20-10-11-21(25-24-20)27-13-3-12-22-27/h3-14,26H,1-2H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYMHXEOFUYPWLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)NC3=NN=C(C=C3)N4C=CC=N4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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